2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-4-3-5-15(12-14)21-18(26)13-28-20-23-22-19-24(10-11-25(19)20)16-6-8-17(27-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLHTFSJYCPPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized starting from 4-methoxyaniline, which undergoes a series of reactions including hydrazinecarbothioamide formation, acylation, and cyclization.
Reduction: The resulting ketone is reduced to the corresponding secondary alcohol using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is frequently used for reducing ketones to alcohols.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in anticancer research. The imidazo-triazole framework is often associated with:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells. For instance, GI50 values have been reported between 0.74 to 10 μg/mL for similar compounds.
- Anti-inflammatory Properties : Compounds containing imidazo[2,1-c][1,2,4]triazole rings have shown anti-inflammatory effects in various models, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : The unique structure may also confer antimicrobial properties, making it a candidate for further exploration in treating infections.
Synthetic Routes
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves several key steps:
- Preparation of the Imidazo[2,1-c][1,2,4]triazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization with Sulfanyl and Acetamide Groups : Subsequent reactions introduce the sulfanyl and acetamide functionalities.
- Optimization of Reaction Conditions : Careful control of temperature and the use of catalysts are essential to optimize yield and purity.
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs (e.g., triazole, sulfanyl, or acetamide groups) and are compared based on synthesis, physicochemical properties, and bioactivity.
Structural Analogues
Key Structural-Activity Relationships (SAR)
- Substituent Effects :
- Core Heterocycles: Imidazo-triazole cores (target compound) may offer superior metabolic stability compared to 1,2,3-triazoles (e.g., 6m).
Biological Activity
The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex heterocyclic molecule that features an imidazo[2,1-c][1,2,4]triazole core. This compound is notable for its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Structure and Synthesis
The structure of the compound consists of an imidazo[2,1-c][1,2,4]triazole moiety linked to a sulfanyl group and an acetamide functional group. The presence of a methoxyphenyl group and a methylphenyl group enhances its chemical diversity and potential biological activity.
Synthetic Route
The synthesis typically involves:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core: Achieved through cyclization reactions.
- Introduction of the Sulfanyl Group: Via nucleophilic substitution reactions.
- Attachment of the Acetamide Moiety: By reacting intermediates with acylating agents.
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: Compounds similar to 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In one study, derivatives exhibited IC50 values ranging from 12.5 µg/mL to 200 µg/mL against HepG2 cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6d | HepG2 | 12.5 |
| 6b | HepG2 | 25 |
| 67c | MCF-7 | 15 |
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties:
- In vitro Studies: Compounds have demonstrated significant antibacterial activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with Minimum Inhibitory Concentrations (MIC) often lower than those of standard antibiotics like vancomycin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the phenyl rings significantly influence biological activity. Electron-donating groups like -CH₃ enhance anticancer potency while electron-withdrawing groups reduce activity .
Q & A
Q. What are the key synthetic routes for preparing 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Imidazo-triazole core formation : Condensation of glyoxal derivatives with amines under acidic conditions (e.g., HCl catalysis) to construct the heterocyclic scaffold .
- Sulfanyl-acetamide coupling : Thiol-alkylation using chloroacetamide intermediates in ethanol/KOH under reflux (1–5 hours), followed by recrystallization for purification .
- Substituent introduction : Methoxyphenyl and methylphenyl groups are introduced via Suzuki coupling or nucleophilic substitution, optimized at 60–80°C in DMF with triethylamine as a base .
Table 1: Critical Reaction Parameters
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Core Formation | EtOH | HCl | 25°C | 65–75 |
| Thiol Coupling | EtOH | KOH | Reflux | 80–85 |
| Substituent Addition | DMF | Et₃N | 70°C | 70–78 |
Q. How can researchers characterize the compound’s structure and purity?
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and sulfanyl linkage (δ 3.5–4.0 ppm for SCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 437.15) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. Which functional groups are critical for the compound’s biological activity?
- Imidazo-triazole core : Participates in hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets) .
- Methoxyphenyl group : Enhances lipophilicity and π-π stacking in hydrophobic binding sites .
- Sulfanyl-acetamide chain : Modulates solubility and metabolic stability; thioether linkage resists oxidation compared to ethers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst Screening : Replace KOH with Zeolite (Y-H) to enhance thiol coupling efficiency (yield increases from 80% to 92%) .
- Solvent Optimization : Use DCM instead of DMF for substituent addition to reduce side reactions (e.g., dimerization) .
- Flow Chemistry : Implement continuous flow reactors for imidazo-triazole core synthesis, reducing reaction time from 24 hours to 2 hours .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Compare analogs with halogen (e.g., 4-fluorophenyl) or alkyl (e.g., ethyl) groups to assess impact on bioactivity .
- Pharmacophore Modeling : Use Schrödinger’s Maestro to identify critical interactions (e.g., methoxyphenyl’s role in binding ERα) .
Table 2: SAR of Key Derivatives
| Substituent | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxyphenyl | 12 ± 1.5 | 0.8 |
| 4-Fluorophenyl | 18 ± 2.1 | 1.2 |
| 4-Chlorophenyl | 25 ± 3.0 | 0.5 |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of thioether) .
- Orthogonal Validation : Confirm anti-proliferative effects via both MTT and apoptosis assays (e.g., Annexin V staining) .
Q. What computational methods predict the compound’s mechanism of action?
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- Molecular Dynamics (MD) : Simulate binding to tubulin or topoisomerase II over 100 ns to assess stability .
- ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity risks (e.g., CYP inhibition) .
Q. How to design in vivo studies to evaluate therapeutic potential?
- Dosing Regimens : Administer 10–50 mg/kg intraperitoneally in xenograft models, referencing diclofenac sodium as a positive control .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in BALB/c mice over 28 days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
